molecular formula C17H18ClN3 B11836534 4-Chloro-7-(2,4-dimethylphenyl)-2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidine

4-Chloro-7-(2,4-dimethylphenyl)-2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B11836534
M. Wt: 299.8 g/mol
InChI Key: ZLADVHPRBNEXGJ-UHFFFAOYSA-N
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Description

4-Chloro-7-(2,4-dimethylphenyl)-2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound characterized by its fused pyrrole and pyrimidine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-7-(2,4-dimethylphenyl)-2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, industrial methods often incorporate stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-7-(2,4-dimethylphenyl)-2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.

    Suzuki Coupling: This reaction involves the use of palladium catalysts and boronic acids under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution can yield substituted pyrrolo[2,3-d]pyrimidine derivatives, while Suzuki coupling can produce biaryl compounds.

Scientific Research Applications

4-Chloro-7-(2,4-dimethylphenyl)-2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidine has diverse applications in scientific research, including:

Chemistry

Biology

    Biological Studies: This compound is used in biological studies to investigate its effects on various cellular processes and pathways.

Medicine

Industry

Mechanism of Action

The mechanism of action of 4-Chloro-7-(2,4-dimethylphenyl)-2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, in the context of kinase inhibitors, this compound can inhibit the activity of certain kinases by binding to their active sites, thereby interfering with signal transduction pathways involved in cell division and survival . This inhibition can lead to the suppression of tumor growth and the modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-7-(2,4-dimethylphenyl)-2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidine is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. These structural differences can result in distinct pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for targeted drug development and other specialized applications.

Properties

Molecular Formula

C17H18ClN3

Molecular Weight

299.8 g/mol

IUPAC Name

4-chloro-7-(2,4-dimethylphenyl)-2,5,6-trimethylpyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C17H18ClN3/c1-9-6-7-14(10(2)8-9)21-12(4)11(3)15-16(18)19-13(5)20-17(15)21/h6-8H,1-5H3

InChI Key

ZLADVHPRBNEXGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=C(C3=C2N=C(N=C3Cl)C)C)C)C

Origin of Product

United States

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